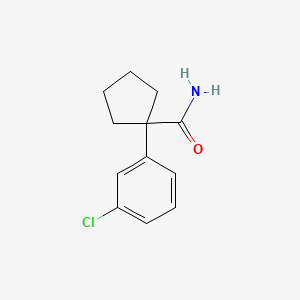
1-(3-Chlorophenyl)cyclopentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)cyclopentane-1-carboxamide is a chemical compound with the CAS Number: 1330750-31-6 . It has a molecular weight of 223.7 and its IUPAC name is 1-(3-chlorophenyl)cyclopentanecarboxamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14ClNO/c13-10-5-3-4-9(8-10)12(11(14)15)6-1-2-7-12/h3-5,8H,1-2,6-7H2,(H2,14,15) . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 223.7 .Applications De Recherche Scientifique
Environmental Impact of Chlorophenols
Chlorophenols, related to the chlorophenyl group in the compound, have been evaluated for their environmental impact, particularly in aquatic environments. Chlorophenols generally exhibit moderate toxicity to mammalian and aquatic life, with specific compounds showing considerable toxicity upon long-term exposure. These compounds demonstrate low persistence in environments with capable biodegrading microflora but can show moderate to high persistence under certain conditions, significantly for 3-chlorophenol. Bioaccumulation potential is considered low, although they are noted for their strong organoleptic effects (Krijgsheld & Gen, 1986).
Application in Synthesis and Industry
Cyclopentanone and its derivatives, related to the cyclopentane structure in the compound, are crucial in various industrial applications. Cyclopentanone serves as an essential intermediate in producing spices, solvents for the electronic industry, and other fine chemicals. The review of current industrial processes highlights N2O oxidation and esterification as practical and feasible methods, particularly in contexts like China (Sinopec Shanghai, 2011).
Supramolecular Chemistry and Self-assembly
Benzene-1,3,5-tricarboxamide (BTA) structures provide insight into the potential of cyclopentanone derivatives in supramolecular chemistry. BTAs demonstrate significant utility in nanotechnology, polymer processing, and biomedical applications due to their self-assembly into nanometer-sized rod-like structures stabilized by H-bonding. This property highlights the potential for the compound to participate in advanced material science applications (Cantekin, de Greef, & Palmans, 2012).
Transformation of Biomass-derived Compounds
Research on the transformation of biomass-derived furfurals to cyclopentanones, a structural analog, underlines the importance of cyclopentanone derivatives in sustainable chemistry. Efficient, inexpensive, and recyclable catalysts have been developed for this process, emphasizing the compound's potential role in biorefinery and the synthesis of petrochemical alternatives (Dutta & Bhat, 2021).
Safety and Hazards
Propriétés
IUPAC Name |
1-(3-chlorophenyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-10-5-3-4-9(8-10)12(11(14)15)6-1-2-7-12/h3-5,8H,1-2,6-7H2,(H2,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUPPVHGWMRFOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC(=CC=C2)Cl)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677681 |
Source


|
| Record name | 1-(3-Chlorophenyl)cyclopentane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1330750-31-6 |
Source


|
| Record name | Cyclopentanecarboxamide, 1-(3-chlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1330750-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chlorophenyl)cyclopentane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-8-chloroimidazo[1,2-a]pyridine](/img/structure/B580437.png)
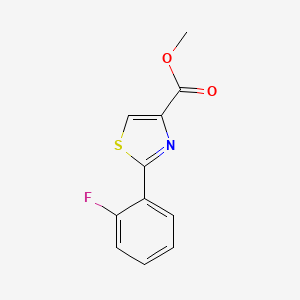
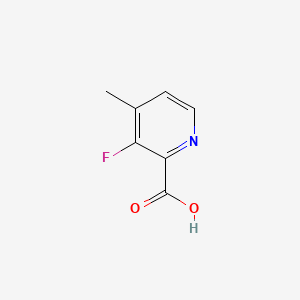
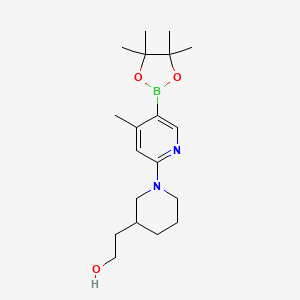
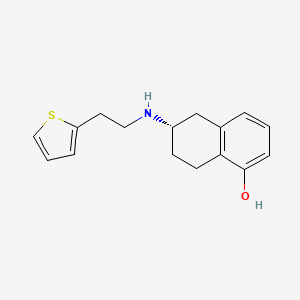
![tert-Butyl 2-(tert-butyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B580445.png)

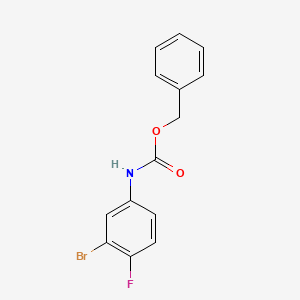



![tert-Butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B580455.png)

